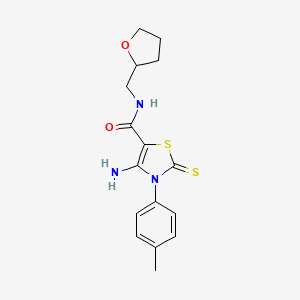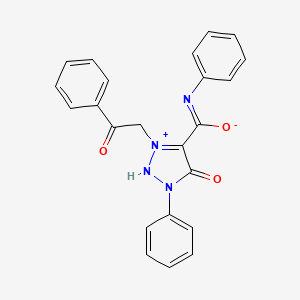
4-amino-3-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications. Its systematic name is quite a mouthful, but we can break it down:
4-amino: Indicates the presence of an amino group (NH₂) at the 4th position.
3-(4-methylphenyl): Refers to a phenyl group (C₆H₅) substituted at the 3rd position with a methyl group (CH₃).
N-(tetrahydrofuran-2-ylmethyl): The nitrogen (N) is attached to a tetrahydrofuran ring (a five-membered oxygen-containing heterocycle) via a methyl group.
2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Describes the core structure, which includes a thiazole ring with a thioxo (sulfur) group and a carboxamide (CONH₂) functionality.
- This compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
Synthetic Routes: While there isn’t a single standard method for synthesizing this compound, researchers have explored various approaches. Some involve cyclization reactions starting from appropriate precursors.
Reaction Conditions: These can vary based on the specific synthetic route chosen. Common conditions include heating, reflux, and the use of catalysts.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to its specialized nature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These depend on the reaction type and conditions. For instance, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Assessing its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes due to its complex structure.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of thiazole, phenyl, and tetrahydrofuran moieties sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds might include thiazoles, amides, and phenyl-substituted heterocycles.
Remember that this compound’s detailed exploration requires access to specialized literature and databases.
Properties
Molecular Formula |
C16H19N3O2S2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O2S2/c1-10-4-6-11(7-5-10)19-14(17)13(23-16(19)22)15(20)18-9-12-3-2-8-21-12/h4-7,12H,2-3,8-9,17H2,1H3,(H,18,20) |
InChI Key |
ASFLCIOMNNTHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11043806.png)
![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B11043809.png)
![5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile](/img/structure/B11043817.png)
![ethyl (2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11043827.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11043830.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043835.png)

![N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]oct-1-yl)benzamide](/img/structure/B11043848.png)
![3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043855.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043859.png)

![[1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL](2-thienyl)methanone](/img/structure/B11043867.png)
![3-(2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-YL)phenyl morpholino sulfone](/img/structure/B11043882.png)
